molecular formula C12H19BN2O3 B2963546 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine CAS No. 1383675-83-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B2963546
CAS No.: 1383675-83-9
M. Wt: 250.11
InChI Key: KJIVFEQWJYSIIP-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a boron-containing heterocyclic compound featuring a pyrazolo-oxazine core and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The compound’s fused bicyclic system enhances its metabolic stability and solubility compared to simpler arylboronates, making it a promising scaffold for drug discovery . Recent studies highlight its application in developing NLRP3 inflammasome inhibitors, where its lipophilic efficiency and pharmacokinetic properties are optimized for therapeutic use .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-8-14-15-6-5-7-16-10(9)15/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIVFEQWJYSIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of pyrazolo[5,1-b][1,3]oxazine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and a base in a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are used to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling: : Palladium catalyst, base (e.g., sodium carbonate), and a suitable solvent (e.g., water/ethanol mixture).

  • Stille Coupling: : Tin reagents, palladium catalyst, and a suitable solvent.

Major Products Formed

The major products formed from these reactions include various biaryls and heteroaryls, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used in the synthesis of complex molecules, including natural products and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a versatile reagent in synthetic chemistry.

Biology

In biological research, this compound can be used as a probe to study biological systems. Its boronic acid moiety allows for selective binding to certain biomolecules, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is used to develop new drugs. Its ability to form stable carbon-carbon bonds is crucial in the synthesis of drug candidates with improved efficacy and safety profiles.

Industry

In the materials industry, this compound is used to create advanced materials with specific properties. Its use in cross-coupling reactions allows for the production of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophiles to form stable bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic molecules to form new chemical structures.

Comparison with Similar Compounds

Lipophilicity and Solubility

  • The target compound exhibits moderate lipophilicity (LogP ~2.1), balancing membrane permeability and aqueous solubility. In contrast, benzo[1,4]oxazine derivatives (e.g., ) show higher LogP values (~2.8), favoring CNS penetration but limiting solubility .
  • Solubility enhancements in the target compound are achieved through its pyrazolo-oxazine core, which introduces hydrogen-bonding sites absent in simpler arylboronates like .

Reactivity in Cross-Coupling Reactions

  • The target compound’s boronate group participates in palladium-catalyzed couplings with aryl halides, similar to other pinacol boronates . However, its bicyclic structure may sterically hinder reactions compared to monocyclic analogues like 1-phenyl-5-(pinacolatoboryl)-1H-pyrazole .

Medicinal Chemistry

The target compound’s scaffold has been pivotal in developing NLRP3 inhibitors. Modifications such as sulfonamide addition (e.g., GDC-2394) improve solubility and reduce toxicity while maintaining potency . Comparatively, triazolothiadiazine derivatives (e.g., ) focus on cyclooxygenase-2 (COX-2) inhibition, demonstrating the versatility of fused heterocycles in targeting diverse pathways.

Biological Activity

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula

  • Molecular Formula : C13H18BNO2
  • Molecular Weight : 233.10 g/mol

Structural Characteristics

The structure features a pyrazolo[5,1-b][1,3]oxazine core substituted with a dioxaborolane moiety. This unique configuration is expected to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases and enzymes involved in cancer proliferation and inflammation.

Potential Targets:

  • PI3K Pathway : The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth and survival. Inhibition of PI3K has been linked to reduced tumor growth in various cancers .
  • AKT Kinase : As a downstream effector of PI3K, AKT plays a pivotal role in mediating cell survival signals. Compounds that inhibit AKT have shown promise in cancer therapy .

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Cancer Treatment : Due to its ability to inhibit key signaling pathways involved in tumor growth.
  • Anti-inflammatory Agents : Its effects on inflammatory pathways make it a candidate for treating autoimmune diseases.

Case Studies

Several studies have evaluated the efficacy of compounds related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine:

  • In Vitro Studies : Research demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis through the PI3K/AKT pathway .
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor size and improved survival rates compared to controls .

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing the dioxaborolane group often exhibit enhanced biological activity due to increased stability and bioavailability.

Compound NameActivity TypeReference
Compound API3K Inhibitor
Compound BAKT Inhibitor
Target CompoundDual Inhibitor

Q & A

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine?

The synthesis typically involves palladium-catalyzed borylation reactions. A common approach includes:

  • Step 1: Bromination of the pyrazolo-oxazine precursor at the desired position.
  • Step 2: Miyaura borylation using bis(pinacolato)diboron (Pin₂B₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .
  • Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient). Key challenges include maintaining anhydrous conditions and minimizing protodeboronation side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • 1H/13C NMR: To confirm the presence of the boronate ester (characteristic quaternary carbon at ~85 ppm in 13C NMR) and pyrazolo-oxazine backbone.
  • HPLC-MS: For purity assessment and molecular ion detection (e.g., ESI+ mode).
  • IR Spectroscopy: To identify B-O stretching (~1350 cm⁻¹) and C-N/C-O vibrations . Cross-validation with elemental analysis is recommended to resolve ambiguities .

Q. How does the boronate group influence the compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key factors:

  • Base Selection: K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems.
  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
  • Solvent: DMF or THF at 60–100°C . Competing protodeboronation can occur under acidic or high-temperature conditions, requiring careful optimization .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during synthesis?

  • Condition Optimization: Use degassed solvents, inert atmosphere (N₂/Ar), and low-temperature borylation (e.g., 60°C).
  • Additives: Include catalytic amounts of Cu(I) salts (e.g., CuTC) to suppress homocoupling.
  • Substrate Design: Introduce electron-withdrawing groups on the pyrazolo-oxazine core to stabilize the boronate .
  • Monitoring: Track reaction progress via TLC or in situ NMR to terminate reactions at optimal conversion .

Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?

  • DFT Calculations: To model hydrolysis kinetics of the boronate ester in aqueous media (e.g., using Gaussian or ORCA).
  • MD Simulations: Assess interactions with biomolecules (e.g., serum albumin) using GROMACS or AMBER.
  • pKa Prediction: Tools like MarvinSketch or ACD/Labs to estimate boronate ester lability at physiological pH . Experimental validation via stability assays in PBS (pH 7.4) is critical .

Q. How can discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) be resolved?

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity.
  • Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) or SPR to confirm direct target binding . Cross-reference with structural analogs (e.g., pyrazolo-oxazines lacking the boronate) to isolate pharmacophore contributions .

Q. What strategies enable efficient scale-up of this compound for in vivo studies?

  • Flow Chemistry: Continuous borylation reactors (e.g., Uniqsis FlowSyn) improve yield and reduce Pd leaching.
  • Crystallization: Optimize solvent mixtures (e.g., EtOH/H₂O) to enhance purity >99% (HPLC).
  • Toxicology Profiling: Include Ames tests and CYP450 inhibition assays early to derisk further development .

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